

# Verifying Corilagin's Engagement with Target Proteins: A Comparative Analysis

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Compound of Interest		
Compound Name:	Corilagin (Standard)	
Cat. No.:	B7819201	Get Quote

For researchers, scientists, and drug development professionals, confirming the direct binding of a therapeutic compound to its intended target is a critical step in the validation process. This guide provides a comparative overview of experimental data and methodologies for confirming the binding of corilagin, a naturally occurring polyphenol, to its protein targets. We will focus on its interactions with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and explore its potential, though currently unconfirmed, interaction with Aurora A kinase.

## **Quantitative Assessment of Corilagin's Binding Affinity**

The strength of the interaction between a ligand and its target protein is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a stronger binding affinity or greater inhibitory potency, respectively. The available data for corilagin's interaction with its targets and a comparison with alternative inhibitors are summarized below.



Target Protein	Compound	Method	Binding Affinity (Kd)	Inhibitory Concentration (IC50)
SARS-CoV-2 Spike Protein (RBD)	Corilagin	Surface Plasmon Resonance (SPR)	1.8 nM	
Corilagin	ELISA	24.9 μM[1]		
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)	Corilagin	Biochemical Assays	Data not available	Data not available[2]
DG046 (phosphinic pseudopeptide)	Co-crystallization	86 nM[3]		
Benzofuran Derivatives	Biochemical Assays	Nanomolar range[4][5]		
Aurora A Kinase	Corilagin	-	No direct binding data available	IC50 against various cancer cell lines (e.g., 28.8 ± 1.2 μM for A549 lung cancer)[6]
Staurosporine	Kinase Profiler Assay	0.08 μM[7]		
Compounds 16 & 17 (benzo[d]imidazo le-4,7-dione analogues)	Kinase Profiler Assay	9.17 μM and 7.47 μM, respectively[7]	_	

### **Experimental Protocols for Binding Confirmation**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the binding of corilagin to its target proteins.

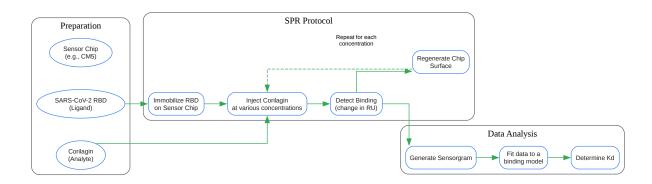
## Surface Plasmon Resonance (SPR) for Corilagin-RBD Interaction

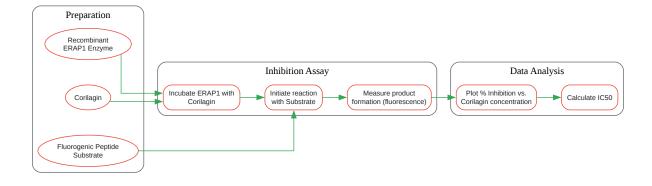
This method allows for the real-time, label-free analysis of binding kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One molecule (the ligand) is immobilized on the chip surface, and its binding partner (the analyte) is flowed over the surface.

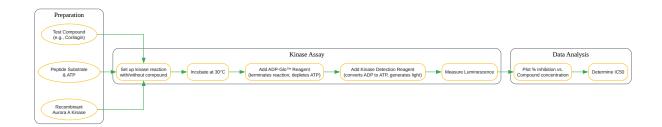
**Experimental Workflow:** 



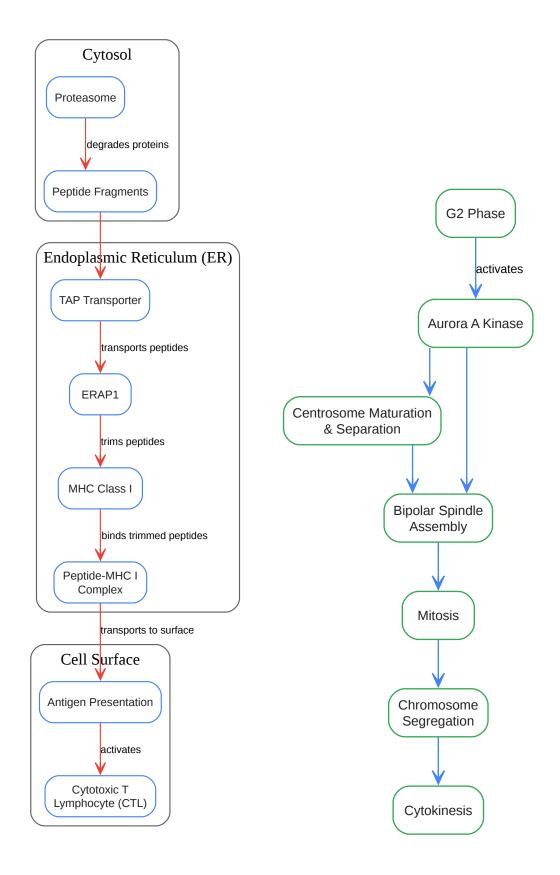












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